3-(3-Bromopropyl)-4-methylpyridine;hydrobromide
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Overview
Description
3-(3-Bromopropyl)-4-methylpyridine;hydrobromide is an organic compound that belongs to the class of pyridines. This compound is characterized by the presence of a bromopropyl group attached to the third carbon of the pyridine ring and a methyl group attached to the fourth carbon. The hydrobromide salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromopropyl)-4-methylpyridine;hydrobromide typically involves the alkylation of 4-methylpyridine with 3-bromopropyl bromide. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is then refluxed in an appropriate solvent like acetonitrile or dimethylformamide to yield the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromopropyl)-4-methylpyridine;hydrobromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Products include azido, thiocyanato, and methoxy derivatives of 4-methylpyridine.
Oxidation: Products include 4-methylpyridine-3-carboxylic acid or 4-methylpyridine-3-carbaldehyde.
Reduction: Products include 4-methylpiperidine derivatives.
Scientific Research Applications
3-(3-Bromopropyl)-4-methylpyridine;hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a ligand in receptor binding studies.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(3-Bromopropyl)-4-methylpyridine;hydrobromide involves its interaction with nucleophiles and electrophiles. The bromopropyl group acts as a leaving group in nucleophilic substitution reactions, facilitating the formation of new chemical bonds. The pyridine ring can participate in coordination chemistry, forming complexes with metal ions and other molecules.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Bromopropyl)pyridine
- 4-Methylpyridine
- 3-Bromopropylbenzene
Uniqueness
3-(3-Bromopropyl)-4-methylpyridine;hydrobromide is unique due to the presence of both a bromopropyl group and a methyl group on the pyridine ring. This dual substitution pattern imparts distinct chemical reactivity and physical properties, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
3-(3-bromopropyl)-4-methylpyridine;hydrobromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN.BrH/c1-8-4-6-11-7-9(8)3-2-5-10;/h4,6-7H,2-3,5H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWGHNLGLCZSIIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)CCCBr.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Br2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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